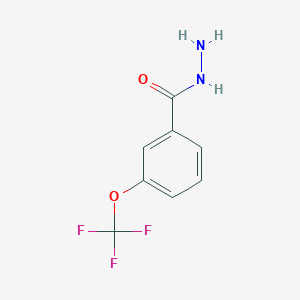

3-(Trifluoromethoxy)benzohydrazide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related trifluoromethyl compounds is described in the literature. For example, a practical synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a candidate antitumor agent, was developed from 2'-deoxy-5-iodouridine. This process involved benzylation, benzoylation, and coupling with trifluoromethylcopper, highlighting the potential synthetic routes that could be adapted for the synthesis of 3-(Trifluoromethoxy)benzohydrazide .

Molecular Structure Analysis

While the exact molecular structure of this compound is not provided, the molecular structure and vibrational spectra of a related molecule, 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, were investigated using ab initio Hartree–Fock and density functional theory. This study revealed the most stable form of the molecule and provided detailed information on geometrical parameters and vibrational frequencies . Such computational methods could be applied to this compound to gain insights into its molecular structure.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of this compound. However, the reactivity of the trifluoromethyl group in other contexts, such as in the synthesis of fluorescent probes, suggests that the trifluoromethoxy group in this compound could also participate in reactions that could be useful in the development of sensing materials or pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds. For instance, the presence of the trifluoromethyl group is known to affect the acidity, lipophilicity, and overall reactivity of molecules. The fluorophenol moiety in related compounds has been shown to be highly sensitive to pH changes, which could suggest that this compound may also exhibit pH-sensitive properties . Additionally, the vibrational spectra analysis of related molecules provides a basis for understanding the potential vibrational properties of this compound .

Wissenschaftliche Forschungsanwendungen

Light-Induced E-Z Isomerization in Multi-Responsive Organogel

A study by Mondal et al. (2015) revealed the use of a benzohydrazide derivative in multi-responsive organogels. Specifically, they observed a decrease in fluorescence intensity, a reduction in mechanical strength, and a change in gel morphology upon irradiation with a 365 nm wavelength. This was attributed to the E-Z isomerization across the C=N bond of the compound, as evidenced by (1)H NMR spectroscopy (Mondal et al., 2015).

Antibacterial Activities of Benzohydrazone Derivatives

Wang et al. (2013) synthesized a series of benzohydrazone compounds, including derivatives of benzohydrazide. These compounds were evaluated for their antibacterial properties against various pathogens, such as Staphylococcus aureus and Escherichia coli. This study highlights the potential of benzohydrazide derivatives in antimicrobial applications (Wang et al., 2013).

Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives

Feng and Ngai (2016) reported on the synthesis of trifluoromethoxylated aromatic compounds, including those involving 3-(trifluoromethoxy)benzohydrazide. Their work demonstrates the potential for these compounds in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Microwave-Induced Synthesis and Bioactivity

Panda et al. (2022) utilized benzohydrazide in the microwave-assisted synthesis of 1,2,4-triazole derivatives. These compounds showed significant in-vitro anthelmintic and antimicrobial activities, emphasizing the utility of benzohydrazides in drug synthesis and bioactivity studies (Panda et al., 2022).

Antioxidant Potential of Benzohydrazones

Taha et al. (2015) synthesized imidazo[4,5-b]pyridine benzohydrazones and evaluated them for antiglycation and antioxidative potential. They found that certain compounds exhibited significant activity, suggesting the relevance of benzohydrazides in developing antioxidants (Taha et al., 2015).

Trifluoromethoxylation Reactions

Lee et al. (2018) reviewed recent catalytic approaches towards the preparation of trifluoromethyl ethers, including those with trifluoromethoxy groups like this compound. This underscores the importance of such compounds in life and material sciences (Lee et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 3-(Trifluoromethoxy)benzohydrazide are currently unknown . The compound is a derivative of trifluoromethylpyridines, which are used in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Mode of Action

A receptor is a cellular component that the drugs bind to and produce cellular action . Therefore, it is likely that this compound interacts with its targets, leading to changes in cellular function.

Eigenschaften

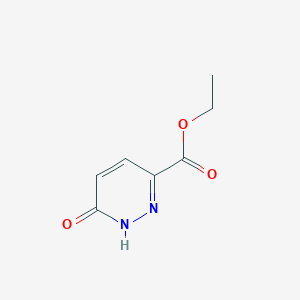

IUPAC Name |

3-(trifluoromethoxy)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEXCWJCDZXJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396618 | |

| Record name | 3-(trifluoromethoxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321195-88-4 | |

| Record name | Benzoic acid, 3-(trifluoromethoxy)-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321195-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(trifluoromethoxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1307167.png)

![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B1307196.png)

![2-{4-[(E)-(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl}acetic acid](/img/structure/B1307198.png)

![2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole](/img/structure/B1307199.png)